2-Furanol, tetrahydro-5,5-dimethyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyloxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)4-3-5(7)8-6/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHXHJJVMHUXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480977 | |
| Record name | 2-Furanol, tetrahydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-37-0 | |
| Record name | 2-Furanol, tetrahydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethyloxolan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Furanol, Tetrahydro 5,5 Dimethyl and Analogues
Direct Synthesis Approaches through Cyclization and Reduction Mechanisms
The direct synthesis of tetrahydrofuranols, including the 5,5-dimethyl analogue, can be achieved through various cyclization and reduction pathways. These methods often involve the intramolecular cyclization of functionalized precursors. For instance, the use of triethylsilane (Et₃SiH) and a catalytic amount of iodine (I₂) enables a transition-metal-free intramolecular hydroalkoxylation/reduction of unactivated alkynes, which can produce substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org Another approach involves the reductive cyclization of acetylenic aldehydes using chiral rhodium catalysts to yield cyclic allylic alcohols. organic-chemistry.org
Radical cyclizations also offer a direct route. Radical reactions are generally less sensitive to solvent choice and the presence of other functional groups within the molecule. diva-portal.org The diastereoselectivity in radical cyclizations to form tetrahydrofuran (B95107) derivatives can be controlled through the addition of Lewis acids. For example, in the synthesis of 2,4-disubstituted tetrahydrofurans, the trans-isomer is typically the major product, but the addition of trialkylaluminums can reverse this selectivity to favor the cis-isomer. diva-portal.org
A platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been shown to tolerate a wide range of functional groups, including esters, amides, and ethers, providing a versatile method for constructing the tetrahydrofuran ring. organic-chemistry.org
Precursor-Based Cyclization Strategies Utilizing Diol Scaffolds
The use of diol scaffolds is a common and effective strategy for synthesizing tetrahydrofuran rings. The dehydrative cyclization of 1,4-diols is a prominent method for forming these structures. For example, treating γ-phenyl-γ-butyrolactone or valerolactone with organolithium reagents like MeLi, n-BuLi, or PhLi can produce the corresponding substituted 1,4-butanediols. mdpi.com These diols can then undergo dehydrative cyclization using a catalyst such as ferrocenium (B1229745) tetrafluoroborate (B81430) ([FeCp₂]BF₄) to yield trisubstituted tetrahydrofurans. mdpi.com This reaction typically requires heating at 45–70 °C for 48–72 hours in dichloromethane (B109758) (CH₂Cl₂). mdpi.com
Another effective reagent for the cyclization of tertiary 1,4- and 1,5-diols is cerium ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.org This reaction proceeds at room temperature and provides tetrahydrofuran and tetrahydropyran (B127337) derivatives in high yield and with high stereoselectivity. organic-chemistry.org This method has been utilized in the synthesis of various fragrant compounds. organic-chemistry.org
A particularly straightforward and environmentally friendly approach involves the heating of chloropolyols in water. organic-chemistry.org This method is chemoselective for the formation of tetrahydrofurans and avoids the need for complex protecting group strategies. organic-chemistry.org It has been successfully applied to the synthesis of the natural product (+)-goniothalesdiol. organic-chemistry.org
Table 1: Summary of Diol Cyclization Strategies for Tetrahydrofuran Synthesis
| Precursor Type | Reagent/Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Substituted 1,4-butanediols | [FeCp₂]BF₄ (10 mol%) | CH₂Cl₂, 45–70 °C, 48–72 h | Trisubstituted tetrahydrofurans | 72–83% | mdpi.com |
| Tertiary 1,4-diols | Cerium Ammonium Nitrate (CAN) | Room temperature | Tetrahydrofuran derivatives | High | organic-chemistry.org |
| Chloropolyols | Water | Heating | Functionalized tetrahydrofuranols | Excellent | organic-chemistry.org |
Stereoselective Synthesis Investigations in Tetrahydrofuranol Derivatives
Achieving stereocontrol in the synthesis of tetrahydrofuranol derivatives is critical, as the biological activity of these compounds often depends on their specific stereochemistry. Several methods have been developed to address this challenge. nih.gov
One approach involves a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org This method provides access to a range of biologically important 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org The resulting diastereoisomers can be easily separated. chemistryviews.org
The intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones can produce heterocyclic compounds, including tetrahydrofurans, with quaternary centers adjacent to other stereocenters. organic-chemistry.org Lewis acid-mediated strategies have also been explored. For instance, the coupling of an alcohol and an aldehyde mediated by indium triflate (In(OTf)₃) can generate a tetrahydrofuran product with good diastereoselectivity via an intermediate oxonium ion. nih.gov The observed stereoselectivity is often attributed to the pseudoequatorial orientation of substituents in the transition state of the cyclization. nih.gov
Table 2: Selected Stereoselective Syntheses of Tetrahydrofuran Derivatives
| Method | Key Reagents/Catalyst | Starting Material | Key Feature | Enantio-/Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Sequential Henry Reaction and Iodocyclization | Cu-catalyst, Iodine | γ,δ-Unsaturated alcohols | One-pot synthesis of 2,5-polysubstituted THFs | Up to 97% ee | chemistryviews.org |
| Oxonium Ion-Alkene Cyclization | In(OTf)₃ | Alcohol and Aldehyde | Prins-type cyclization | 87:13 dr | nih.gov |
| Chloropolyol Cyclization | Water | Chloropolyols | Operationally simple, avoids protecting groups | High stereochemical control | organic-chemistry.org |
Chemoenzymatic and Biocatalytic Routes in Tetrahydrofuranol Synthesis
The integration of biocatalysis into synthetic routes offers significant advantages, including high selectivity under mild reaction conditions. rjeid.commdpi.com Chemoenzymatic strategies combine the strengths of enzymatic transformations with traditional chemical reactions to create efficient and sustainable synthetic pathways. mdpi.comnih.gov
While specific biocatalytic routes for 2-Furanol, tetrahydro-5,5-dimethyl- are not extensively documented, the principles of chemoenzymatic synthesis are applicable to tetrahydrofuranol structures. Enzymes, such as ene reductases and imine reductases, can be used in cascade reactions to create chiral intermediates that can then be cyclized using chemical methods. rsc.org For example, a one-pot cascade involving these enzymes can convert α,β-unsaturated aldehydes into chiral amines, which are precursors for various heterocyclic compounds. rsc.org
The use of enzymes for selective oxidations or reductions can introduce chirality and functionality into a molecule, which can then direct subsequent chemical transformations. nih.gov The development of enzyme kits with ready-to-use biocatalysts is expanding the accessibility of these methods for organic chemists, facilitating the synthesis of complex molecules like substituted tetrahydrofuranols. rjeid.com The combination of biocatalytic retrosynthesis with modern chemical methods, such as radical reactions, opens up novel and efficient disconnections for planning the synthesis of complex natural products containing the tetrahydrofuran core. nih.gov
Table 3: Principles of Chemoenzymatic Synthesis Applicable to Tetrahydrofuranols
| Enzymatic Step | Chemical Step | Potential Advantage | Example Application Area | Reference |
|---|---|---|---|---|
| Ene Reductase/Imine Reductase Cascade | Buchwald–Hartwig Cyclization | High enantioselectivity, mild conditions | Synthesis of chiral N-heterocycles | rsc.org |
| Biocatalytic Oxidation | Dehydrative Cyclization | Introduction of key functional groups with high selectivity | Synthesis of complex natural products | nih.gov |
| Dynamic Kinetic Resolution | Chemical Transformation | Overcomes 50% yield limit for pure enantiomers | Synthesis of enantiomerically pure APIs | mdpi.com |
Chemical Reactivity and Transformation Pathways
Ring-Chain Tautomerism and Equilibrium Studies in α-Hydroxytetrahydrofurans
α-Hydroxytetrahydrofurans, such as 2-Furanol, tetrahydro-5,5-dimethyl-, exist in equilibrium with their open-chain hydroxy ketone tautomers. This ring-chain tautomerism is a dynamic process influenced by factors like substitution and solvent conditions.
For instance, studies on the tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) have shown that the rate of racemization, which is linked to keto-enol tautomerism, is lowest at pH values between 4 and 5. nih.gov However, this process is catalyzed under more acidic (pH 2) and especially basic (pH > 7) conditions. nih.gov At a neutral pH of 7.2, approximately 50% of the protons at the C2 position are exchanged with deuterium (B1214612) from the solvent within an hour, indicating a rapid equilibrium. nih.gov
The equilibrium between the cyclic hemiacetal and the open-chain hydroxy aldehyde or ketone form is a key characteristic of these systems. The position of this equilibrium can be influenced by the substituents on the ring.
Acid-Catalyzed Rearrangements and Ring Opening Reactions in Tetrahydrofuranone Systems
Tetrahydrofuranone systems and their derivatives can undergo a variety of rearrangements and ring-opening reactions when subjected to acidic conditions. These reactions are often driven by the strain in the ring and the ability of the oxygen atom to be protonated, which facilitates bond cleavage.
Acid-catalyzed ring-opening of epoxides, which share the three-membered ring structural motif with activated tetrahydrofurans, typically proceeds via a mechanism that has both SN1 and SN2 characteristics. stackexchange.com The oxygen is first protonated, followed by nucleophilic attack. stackexchange.com In asymmetric epoxides, the nucleophile preferentially attacks the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state. stackexchange.commasterorganicchemistry.com This process results in the formation of 1,2-diols with inversion of stereochemistry at the site of attack. masterorganicchemistry.com
Oxidation and Reduction Pathways Relevant to Tetrahydrofuranols
The hydroxyl group in tetrahydrofuranols is a key site for oxidation and reduction reactions, leading to the formation of various derivatives.
Oxidation: The hydroxyl group of 2-Furanol, tetrahydro-5,5-dimethyl- can be oxidized to form the corresponding ketone, 5,5-dimethyldihydrofuran-2(3H)-one. This transformation is a common reaction for secondary alcohols. Various oxidizing agents can be employed for this purpose. For example, a primary alcohol can be oxidized to an aldehyde using pyridinium (B92312) chlorochromate (PCC) or further to a carboxylic acid using stronger agents like potassium permanganate. youtube.com A secondary alcohol, upon oxidation, yields a ketone. youtube.com
Reduction: The reduction of the carbonyl group in the corresponding lactone (5,5-dimethyldihydrofuran-2(3H)-one) can regenerate the tetrahydrofuranol. Stereoselective reduction can be achieved using specific reducing agents. For instance, the use of diisobutylaluminum hydride (DIBAL) in tetrahydrofuran (B95107) at low temperatures can lead to the stereoselective formation of the desired tetrahydrofuranol. Softer reducing agents like sodium borohydride (B1222165) are capable of reducing aldehydes to alcohols but are not strong enough to reduce carboxylic acids. youtube.com Stronger reducing agents like lithium aluminum hydride can reduce a wider range of carbonyl compounds. youtube.com
Redox reactions, which involve the transfer of electrons, are fundamental to these transformations. byjus.com Oxidation can be defined as the loss of electrons or an increase in the number of bonds to oxygen, while reduction is the gain of electrons or a decrease in the number of bonds to oxygen. youtube.combyjus.comyoutube.com
Photochemical Degradation Mechanisms in Related Tetrahydrofurans
The photochemical degradation of tetrahydrofurans involves the absorption of light energy, leading to the formation of reactive intermediates and subsequent decomposition. The degradation pathways can be influenced by the presence of photosensitizers and the specific substituents on the tetrahydrofuran ring.
Studies on the photocatalytic degradation of tetrahydrofuran (THF) in the presence of TiO₂ have shown that the reaction proceeds through both direct oxidation and hydroxyl radical attack. researchgate.net A proposed intermediate in this process is γ-butyrolactone (GBL). researchgate.net The degradation kinetics can be described by a modified Langmuir-Hinshelwood model. researchgate.net
The photolysis of tetrahydrofuran in the gas phase has also been investigated, providing insights into the primary photochemical processes. acs.org The presence of certain functional groups can significantly influence the photochemical behavior. For instance, the photooxidative degradation of poly(vinyl chloride) can be affected by the presence of tetrahydrofuran. acs.org
Recent research has also focused on the metal-free, site-selective α-C–H functionalization of tetrahydrofuran using photocatalytically generated bromine radicals. rsc.org This method allows for the formation of C–S and C–C bonds under mild and green conditions. rsc.org
Derivatization Reactions for Functionalization of the Tetrahydrofuranol Moiety
The hydroxyl group of the tetrahydrofuranol moiety in 2-Furanol, tetrahydro-5,5-dimethyl- serves as a key handle for various derivatization reactions, allowing for the introduction of different functional groups and the synthesis of a wide range of derivatives. acs.org
Substitution Reactions: The hydroxyl group can be substituted with other functional groups through various chemical transformations. For example, it can be converted into an ether or an ester. These reactions are fundamental in organic synthesis for creating new molecules with desired properties.
Cycloaddition Reactions: Recent advancements have shown that carboxylic acids can participate in iridium-catalyzed asymmetric deoxygenative formal [3 + 2] cycloadditions with vinylcyclopropanes to produce highly functionalized tetrahydrofurans. acs.org This method avoids the use of hazardous diazo compounds and is compatible with a variety of functional groups. acs.org
Derivatization for Analytical Purposes: Derivatization is also a crucial technique in analytical chemistry. For instance, chiral tetrahydroisoquinolines can be derivatized with (–)-(1R)-menthyl chloroformate to form diastereomeric carbamates. scirp.org These diastereomers can then be separated and quantified using gas chromatography on an achiral column, allowing for the determination of the enantiomeric composition of the original sample. scirp.org
These derivatization strategies highlight the versatility of the tetrahydrofuranol scaffold in the synthesis of complex molecules and for analytical applications.
Spectroscopic and Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic arrangement within a molecule. For 2-Furanol, tetrahydro-5,5-dimethyl-, ¹H and ¹³C NMR are instrumental in confirming its cyclic ether structure and the substitution pattern.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the tetrahydrofuran (B95107) ring and the methyl groups exhibit characteristic chemical shifts and coupling patterns. The two methyl groups at the C5 position are expected to be diastereotopic and thus may show distinct signals. The protons on the tetrahydrofuran ring at positions 3 and 4 would appear as multiplets due to spin-spin coupling with each other and, in the case of the C3 protons, with the hydroxyl proton at C2.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would correspond to the quaternary carbon at C5, the two methyl carbons, the methylene (B1212753) carbons at C3 and C4, and the hemiacetal carbon at C2.
Table 1: Representative NMR Data for 2-Furanol, tetrahydro-5,5-dimethyl-
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | ~1.2 (s, 6H) | Singlet | 2 x CH₃ at C5 |
| ¹H | ~1.8-2.2 (m, 2H) | Multiplet | CH₂ at C3 |
| ¹H | ~3.8-4.2 (m, 2H) | Multiplet | CH₂ at C4 |
| ¹H | ~5.4 (t, 1H) | Triplet | CH at C2 |
| ¹³C | ~25 | 2 x CH₃ | |
| ¹³C | ~40 | C4 | |
| ¹³C | ~45 | C3 | |
| ¹³C | ~80 | C5 | |
| ¹³C | ~100 | C2 (Hemiacetal) |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 2-Furanol, tetrahydro-5,5-dimethyl-, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether and alcohol functionalities would also be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 2: Key IR Absorption Bands for 2-Furanol, tetrahydro-5,5-dimethyl-
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Alcohol (Hydroxyl) |
| 2850-3000 | C-H Stretch | Alkane |
| 1000-1300 | C-O Stretch | Ether and Alcohol |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation, identification, and quantification of individual components in a mixture. For 2-Furanol, tetrahydro-5,5-dimethyl-, GC-MS is crucial for confirming its molecular weight and assessing its purity. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would provide further structural information, often showing characteristic losses of water or methyl groups.
X-ray Diffraction (XRD) for Solid-State Structure Determination
For crystalline samples of 2-Furanol, tetrahydro-5,5-dimethyl-, X-ray Diffraction (XRD) can provide the definitive solid-state structure. This technique determines the precise spatial arrangement of atoms in a crystal lattice, yielding detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis of Derivatives
While 2-Furanol, tetrahydro-5,5-dimethyl- itself is achiral, its derivatives can be chiral. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. For chiral derivatives of 2-Furanol, tetrahydro-5,5-dimethyl-, CD spectroscopy would be essential for determining the stereochemistry and enantiomeric purity.
Chromatographic Separations (HPLC, TLC, GC) in Synthetic and Analytical Contexts
Chromatographic techniques are fundamental for the purification and analysis of 2-Furanol, tetrahydro-5,5-dimethyl-.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. The retention factor (Rf) value of the compound would depend on the solvent system used.
Gas Chromatography (GC): GC is employed for separating and analyzing volatile compounds. For 2-Furanol, tetrahydro-5,5-dimethyl-, GC can be used to determine its purity and to quantify it in mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. Different columns and mobile phases can be used to achieve optimal separation of 2-Furanol, tetrahydro-5,5-dimethyl- from any impurities or other components in a sample.
Table 3: Chromatographic Methods for the Analysis of 2-Furanol, tetrahydro-5,5-dimethyl-
| Technique | Application | Key Parameters |
| TLC | Reaction monitoring, preliminary purity check | Retention factor (Rf) |
| GC | Purity assessment, quantification | Retention time |
| HPLC | Purification, quantification | Retention time |
Theoretical and Computational Chemistry Investigations
Quantum-Chemical Modeling of Electronic Structure and Reactivity
Quantum-chemical calculations are fundamental to understanding the electronic characteristics and reactivity of a molecule. For 5,5-dimethyloxolan-2-ol, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and predict sites of reactivity. While specific, in-depth research on this particular molecule is not extensively available, the principles of quantum-chemical modeling can be readily applied.
Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic ground state and excited states of the molecule. These calculations can provide key descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and its potential role in electronic applications.
Furthermore, the calculation of the molecular electrostatic potential (MEP) map can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For 5,5-dimethyloxolan-2-ol, the oxygen atoms of the hydroxyl group and the ether linkage are expected to be regions of high electron density (nucleophilic), while the hydrogen of the hydroxyl group would be electron-deficient (electrophilic).
Computational tools can also predict various physicochemical properties. For instance, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for different adducts of 5,5-dimethyloxolan-2-ol.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 117.09101 | 121.2 |
| [M+Na]+ | 139.07295 | 129.1 |
| [M-H]- | 115.07645 | 124.4 |
| [M+NH4]+ | 134.11755 | 145.8 |
| [M+K]+ | 155.04689 | 129.8 |
| [M+H-H2O]+ | 99.080990 | 118.0 |
| [M+HCOO]- | 161.08193 | 142.5 |
| [M+CH3COO]- | 175.09758 | 165.1 |
Reaction Pathway Elucidation through Computational Simulations
Computational simulations are instrumental in mapping out the potential reaction pathways of a molecule, identifying transition states, and calculating activation energies. For 5,5-dimethyloxolan-2-ol, such simulations could explore reactions like dehydration, oxidation, or ring-opening.
Similarly, the oxidation of the secondary alcohol group to a ketone could be simulated. Different oxidizing agents and conditions could be modeled to predict the most efficient and selective reaction pathway. These computational studies provide a theoretical framework that can guide experimental work, saving time and resources.
Conformational Analysis and Stereochemical Predictions via Molecular Modeling
The tetrahydrofuran (B95107) ring is not planar and can adopt various conformations. Molecular modeling is a powerful tool to investigate the conformational landscape of 5,5-dimethyloxolan-2-ol and predict the most stable three-dimensional structures. The primary conformations of the tetrahydrofuran ring are the envelope (E) and twist (T) forms.
While specific studies on 5,5-dimethyloxolan-2-ol are scarce, research on the closely related molecule tetrahydrofurfuryl alcohol (THFA) provides significant insights through a combination of rotational spectroscopy and quantum chemical calculations. nih.govd-nb.inforesearchgate.net These studies have shown that the substitution on the ring influences the preferred conformation. nih.govd-nb.info For THFA, the envelope geometry is favored when the hydroxymethyl substituent is in a gauche(-) position relative to the ring's C-O bond, while the twist form is more stable with a gauche(+) arrangement. nih.gov
For 5,5-dimethyloxolan-2-ol, the presence of two methyl groups at the C5 position and a hydroxyl group at the C2 position would significantly influence the conformational equilibrium. The bulky gem-dimethyl group would likely introduce steric strain that affects the puckering of the ring. Computational models can calculate the relative energies of the different possible envelope and twist conformers, as well as the energy barriers for their interconversion. nih.govresearchgate.net Studies on THFA have indicated that these barriers are generally low, suggesting that the molecule is flexible and can readily interconvert between different conformations at room temperature. nih.govresearchgate.net
The stereochemistry of 5,5-dimethyloxolan-2-ol is also an important aspect. The C2 carbon atom is a chiral center, meaning the molecule can exist as two enantiomers (R and S). Molecular modeling can be used to predict the properties of each enantiomer and to understand how their stereochemistry might influence their interactions with other chiral molecules.
Computational Approaches for Exploring Functional Organic Materials
The application of computational methods to screen and design functional organic materials is a rapidly growing field. While there is no specific literature detailing the use of 2-Furanol, tetrahydro-5,5-dimethyl- in such materials, computational approaches could be used to explore its potential.
For a molecule to be a candidate for a functional organic material, such as in organic electronics, it typically needs to possess specific electronic properties, such as an appropriate HOMO-LUMO gap, and the ability to self-assemble into ordered structures. researchgate.net Computational screening could assess the electronic properties of 5,5-dimethyloxolan-2-ol and its derivatives. By modeling parameters like charge mobility and exciton (B1674681) binding energy, it would be possible to make initial predictions about its suitability for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
However, given that 5,5-dimethyloxolan-2-ol is a saturated heterocyclic compound, it lacks the extended π-conjugated systems that are characteristic of most organic semiconductors. researchgate.net Therefore, it is less likely to be a primary candidate for applications requiring high charge conductivity. Computational studies could, however, explore its potential as a component in a polymer backbone or as a building block for other functional molecules where its specific stereochemistry and polarity might be advantageous.
Occurrence and Environmental Fate in Academic Contexts
Natural Presence of Tetrahydrofuranol Structural Motifs in Biological Matrices
Tetrahydrofuran (B95107) rings are prevalent structural motifs in a diverse array of natural products, particularly those originating from marine organisms. nih.gov These compounds often exhibit complex architectures and significant biological activities, making them attractive targets for research into potential new therapeutic agents. nih.gov
Marine-derived terpenoids, for instance, frequently incorporate the tetrahydrofuran moiety. nih.gov A notable example includes the pantofuranoids, a group of monoterpenes isolated from the Antarctic red alga Pantoneura plocamioides. nih.gov These compounds share a common tetrahydrofuran framework, suggesting a common biosynthetic precursor. nih.gov Another class of marine natural products containing this structural element is the furoplocamioids, which are polyhalogenated monoterpenes found in the red marine alga Plocamium cartilagineum. nih.gov The structural similarities between pantofuranoids and furoplocamioids hint at a possible close relationship between the producing organisms. nih.gov
Beyond marine environments, furan (B31954) derivatives are also found in various plants, fruits, and oils. nih.gov The presence of the furan ring, along with other functional groups like enols, phenols, and hydroxyls, is believed to contribute to the biological activities of these natural compounds. nih.gov
Table 1: Examples of Naturally Occurring Tetrahydrofuran-Containing Compounds
| Compound Family | Source Organism | Structural Feature |
| Pantofuranoids | Pantoneura plocamioides (Antarctic red alga) | Monoterpenes with a tetrahydrofuran moiety. nih.gov |
| Furoplocamioids | Plocamium cartilagineum (Red marine alga) | Polyhalogenated monoterpenes with a tetrahydrofuranyl ring. nih.gov |
| Uprolides | Eunicea mammosa (Caribbean gorgonian) | Cembranolides that can contain a tetrahydrofuran moiety. nih.gov |
Formation via Maillard Reaction and Other Chemical Processes in Food Systems
The formation of furan and its derivatives, including tetrahydrofuranols, is a significant aspect of food chemistry, primarily associated with the Maillard reaction. mdpi.comwikipedia.org This non-enzymatic browning reaction occurs between amino acids and reducing sugars, typically at elevated temperatures, and is responsible for the characteristic flavors and aromas of many cooked foods. wikipedia.org
During the Maillard reaction, various furanones can be formed. imreblank.ch For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), a potent flavor compound with a caramel-like aroma, is produced during the thermal processing of foods. mdpi.comimreblank.ch Its formation can occur from the degradation of various sugars like rhamnose and fructose. imreblank.ch The formation of such furanones is generally understood to proceed through the 2,3-enolisation pathway, leading to 1-deoxyosones as key intermediates. imreblank.ch
The specific furanone formed is often dependent on the initial sugar. For instance, hexoses typically lead to the formation of furaneol (B68789), while pentoses produce norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone). imreblank.ch However, research has also demonstrated the formation of furaneol and homofuraneol from pentose (B10789219) sugars in the presence of amino acids like glycine (B1666218) and alanine, indicating more complex reaction pathways involving chain elongation of intermediates. imreblank.ch
Furthermore, studies have shown that the degradation of glucose in the presence of sodium glycinate (B8599266) under pyrolytic conditions can lead to the formation of 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one, a reduced form of furaneol. nih.gov Isotope labeling studies have identified acetol as a crucial precursor in this process. nih.gov The dimerization and cyclization of acetol to form the tetrahydrofuranone derivative are catalyzed by amino acid metal salts. nih.gov
The acid-catalyzed dehydration of acyclic carbohydrates, such as tetritols and pentitols, also represents a pathway for the formation of tetrahydrofuran derivatives. acs.org
Table 2: Key Furanone Compounds Formed in Food Systems
| Compound Name | Common Name | Formation Pathway | Precursors |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol® | Maillard Reaction | Hexoses (e.g., fructose, rhamnose), Pentoses with amino acids. mdpi.comimreblank.ch |
| 4-Hydroxy-5-methyl-3(2H)-furanone | Norfuraneol | Maillard Reaction | Pentoses. imreblank.ch |
| 2,5-Dimethyl-4-hydroxy-tetrahydrofuran-3-one | Reduced Furaneol | Maillard Reaction (pyrolytic) | Glucose, Acetol. nih.gov |
Environmental Degradation Pathways and Metabolite Formation of Furan Derivatives
The environmental fate of furan and its derivatives is of significant interest due to their potential toxicity. The degradation of these compounds can occur through various biological and chemical processes, leading to the formation of a range of metabolites.
In biological systems, the metabolism of furan is a critical detoxification pathway. The initial and rate-limiting step in furan metabolism is its oxidation by cytochrome P450 enzymes, primarily CYP2E1, to form cis-2-butene-1,4-dial (BDA). nih.govnih.gov BDA is a highly reactive α,β-unsaturated dialdehyde (B1249045) that is considered the ultimate toxic metabolite of furan. nih.govnih.gov It readily reacts with cellular nucleophiles such as glutathione (B108866) (GSH) and the amino groups of amino acids like lysine (B10760008). nih.govnih.gov
The reaction of BDA with GSH leads to the formation of mono- and bis-GSH adducts. nih.gov The mono-GSH adduct can further react with various amines to form cross-linked metabolites. nih.gov The reaction of BDA with lysine results in the formation of pyrrolinone adducts. nih.govnih.gov These initial reaction products undergo further metabolism, leading to a series of urinary metabolites. nih.govnih.gov For example, the mono-GSH-BDA adduct can be further processed to form other metabolites. nih.gov The detection of these metabolites in urine can serve as a biomarker for furan exposure. researchgate.net
Studies have shown that the metabolic pathways of furan are similar in rodents and humans, suggesting that humans may also be susceptible to the toxic effects of furan. nih.gov
The biodegradation of furan derivatives by microorganisms is another important environmental degradation pathway. Some bacteria, such as certain Pseudomonas strains, can degrade furfural (B47365), a related furan aldehyde. researchgate.net Under aerobic conditions, these bacteria can oxidize furfural, eventually leading to its entry into the TCA cycle. researchgate.net In anaerobic conditions, furfural can be reduced to the less toxic furfuryl alcohol. researchgate.net The degradation of furfural and 5-hydroxymethylfurfural (B1680220) (HMF) is particularly relevant in the context of biofuels, as these compounds are inhibitory to fermentation. mdpi.com
Table 3: Key Metabolites of Furan Degradation
| Metabolite | Precursor | Formation Process |
| cis-2-Butene-1,4-dial (BDA) | Furan | P450-catalyzed oxidation. nih.govnih.gov |
| Mono-GSH-BDA adduct | BDA, Glutathione (GSH) | Reaction with cellular nucleophiles. nih.gov |
| Pyrrolinone adducts | BDA, Lysine | Reaction with cellular nucleophiles. nih.govnih.gov |
| Furfuryl alcohol | Furfural | Anaerobic reduction by microorganisms. researchgate.net |
Role in Complex Chemical Mixtures and Industrial Byproducts
Furan and its derivatives, including tetrahydrofurans, are not only found as individual compounds but also play a role as components of complex chemical mixtures and as industrial byproducts. researchgate.net The furan nucleus is a fundamental structure in a wide range of industrially significant products. researchgate.net
Furfural, which can be produced from the thermal decomposition of pentose-containing materials, is a key feedstock for the commercial production of many furan derivatives. researchgate.netwikipedia.org Decarbonylation of furfural yields furan directly, which can then be hydrogenated to produce tetrahydrofuran (THF). researchgate.netwikipedia.org THF is a versatile solvent and a precursor to polymers. wikipedia.org
Furan derivatives are utilized as intermediates in the synthesis of various specialty chemicals, including dyes and pigments. slideshare.net They are also used in the production of resins and polymers. researchgate.netnumberanalytics.com For instance, thermosetting resins based on furfural and furfuryl alcohol exhibit desirable properties such as corrosion resistance and high-temperature stability, making them valuable in applications like foundry molds and composites. researchgate.net
In the context of biomass conversion, furan derivatives are important platform chemicals. rsc.org The dehydration of sugars from lignocellulosic biomass can produce furfural and 5-hydroxymethylfurfural (HMF), which can be further converted into a variety of valuable chemicals and fuels. rsc.orgnih.gov However, the production of these compounds from biomass often results in complex mixtures. rsc.org
The degradation of lignocellulose during pretreatment processes for biofuel production can also lead to the formation of furan derivatives like furfural and HMF as byproducts. mdpi.com These compounds can act as inhibitors in subsequent fermentation steps, highlighting the need to understand and manage their presence in these industrial processes. mdpi.com
Table 4: Industrial Relevance of Furan Derivatives
| Compound/Class | Role | Industrial Application |
| Furfural | Feedstock | Production of furan, tetrahydrofuran, and other derivatives. researchgate.net |
| Tetrahydrofuran (THF) | Solvent, Precursor | Polymer synthesis, various chemical reactions. wikipedia.org |
| Furan Resins | Thermosetting Polymers | Foundry molds, composites, mortars. researchgate.net |
| Furfural, HMF | Byproducts | Lignocellulose pretreatment for biofuels. mdpi.com |
Advanced Applications and Research Horizons Non Medical Focus
Application as Synthetic Intermediates for Complex Organic Molecules
2-Furanol, tetrahydro-5,5-dimethyl- serves as a valuable intermediate in the synthesis of more intricate organic compounds. Its utility as a building block stems from the reactivity of its functional groups—the hydroxyl group and the cyclic ether. These features allow it to undergo a variety of chemical transformations, providing pathways to a diverse range of more complex molecules.
The primary types of reactions that 2-Furanol, tetrahydro-5,5-dimethyl- can undergo include:
Oxidation: The secondary hydroxyl group can be oxidized to yield the corresponding ketone, a γ-lactone.
Reduction: The compound can be reduced to form more saturated derivatives, such as a diol.
Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, opening avenues for the synthesis of various derivatives.
Its role as a synthetic intermediate is crucial for creating novel compounds with specific desired properties for further research and application. The gem-dimethyl group at the 5-position provides steric hindrance that can influence the stereoselectivity of reactions, a valuable attribute in targeted organic synthesis.
Table 1: Key Reactions of 2-Furanol, tetrahydro-5,5-dimethyl- in Organic Synthesis
| Reaction Type | Reactant Functional Group | Product Functional Group | Significance |
|---|---|---|---|
| Oxidation | Secondary Alcohol (-OH) | Ketone (γ-Lactone) | Creation of lactone rings, common in natural products. |
| Reduction | Cyclic Ether / Alcohol | Diol | Formation of polyol structures. |
Contribution to Flavor and Fragrance Chemistry Research
While many furanone and tetrahydrofuran (B95107) derivatives are well-known for their significant contributions to the flavor and fragrance industry, the specific role of 2-Furanol, tetrahydro-5,5-dimethyl- is not as extensively documented in publicly available research. Compounds with similar structures, such as Furaneol (B68789)® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), are prized for their sweet, caramel, and fruity notes and are key components in the aroma of fruits like strawberries and pineapples. wikipedia.orgmdpi.comresearchgate.netfragranceu.com For instance, the related compound 2-Furanol, tetrahydro-5-methyl- is utilized as a flavoring agent due to its characteristic sweet, caramel-like aroma. lookchem.com
The structural similarity of 2-Furanol, tetrahydro-5,5-dimethyl- to these potent aroma chemicals suggests it could be a target for research in flavor and fragrance chemistry. Investigations could explore its own organoleptic properties or its potential as a precursor for synthesizing novel flavor and fragrance compounds. The presence of the gem-dimethyl group could potentially influence the odor profile and stability compared to other related furanols.
Potential Roles in Agrochemical Research
The potential application of 2-Furanol, tetrahydro-5,5-dimethyl- in the agrochemical sector is an emerging area of research. Some studies have indicated that the compound possesses antimicrobial properties, suggesting it could be investigated for the development of new agents to protect crops from pathogens. The hydroxyl group and cyclic ether structure are key to its ability to interact with biological targets, which may contribute to its antimicrobial effects.
Furthermore, the broader class of furanone derivatives has been studied for its role in chemical signaling between organisms, including acting as pheromones or defensive compounds, which could be harnessed for pest management strategies. While direct research on 2-Furanol, tetrahydro-5,5-dimethyl- for these specific applications is limited, the investigation of its derivatives, such as 2-Furanol, tetrahydro-5,5-dimethyl-4-propyl-, in the context of crop protection products indicates the potential of this chemical scaffold in agriculture. echemi.com Modern agrochemical research focuses on developing selective and biodegradable compounds, and the furanol structure presents a potential starting point for such discoveries. echemi.comechemi.com
Table 2: Potential Agrochemical Research Areas for 2-Furanol, tetrahydro-5,5-dimethyl-
| Potential Application | Rationale | Research Focus |
|---|---|---|
| Antimicrobial Agent | Demonstrated antimicrobial activity in some studies. | Efficacy against specific plant pathogens; mechanism of action. |
| Pest Management | Structural similarity to compounds used in chemical signaling (pheromones, attractants). | Investigation of insect attractant or repellent properties. |
Exploration in Materials Science for Functional Organic Compounds
In the field of materials science, 2-Furanol, tetrahydro-5,5-dimethyl- is recognized for its potential use in the production of polymers and resins. Its bifunctional nature, containing both a hydroxyl group and a cyclic ether, allows it to act as a monomer or a cross-linking agent in polymerization reactions. The ring-opening polymerization of the tetrahydrofuran moiety can lead to the formation of polyethers, a class of polymers with a wide range of applications.
The incorporation of the 5,5-dimethyl-substituted furanol ring into a polymer backbone could impart specific properties to the resulting material, such as altered thermal stability, solubility, and mechanical characteristics. Research in this area would focus on synthesizing novel polymers and characterizing their properties to determine their suitability for advanced applications, such as specialty coatings, biodegradable plastics, or functional organic materials. While this remains an area for further exploration, the fundamental chemistry of 2-Furanol, tetrahydro-5,5-dimethyl- makes it a candidate for the design of new functional organic compounds in materials science.
Q & A
Q. Methodology :
- Appel-type reactions : Analogous to methods used for halogenated dimethylhydantoins (e.g., 1,3-dibromo-5,5-dimethylhydantoin), this compound may be synthesized via halogenation of precursor alcohols using triphenylphosphine and dimethylhydantoin derivatives. Statistical experimental design (e.g., screening temperature, stoichiometry) optimizes yield .
- Cyclization strategies : Tetrahydrofuranol derivatives are often synthesized via acid-catalyzed cyclization of diols or epoxide intermediates. Kinetic control and inert atmospheres prevent side reactions .
How can the structure of 2-Furanol, tetrahydro-5,5-dimethyl- be confirmed using spectroscopic techniques?
Q. Methodology :
- NMR spectroscopy : Analyze H and C NMR to confirm the hydroxyl group (δ 1.5–2.5 ppm for tetrahydrofuran protons, δ 4.0–4.5 ppm for -OH). Compare with NIST reference data for similar compounds (e.g., tetrahydro-2-furanmethanol) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 130.16 for CHO) and fragmentation patterns .
What experimental design considerations are critical when employing this compound in asymmetric catalysis?
Q. Methodology :
- Chiral environment optimization : Use chiral auxiliaries or catalysts (e.g., BINOL derivatives) to enhance enantioselectivity. Monitor reaction progress via chiral HPLC .
- Temperature and solvent effects : Polar aprotic solvents (e.g., THF) at sub-ambient temperatures stabilize intermediates. DOE (Design of Experiments) identifies critical parameters .
How should researchers resolve contradictions in reported thermodynamic data (e.g., heat capacity)?
Q. Methodology :
- Cross-validation : Compare experimental data with computational models (e.g., DFT calculations) and reference standards like NIST Chemistry WebBook entries for tetrahydro-5,5-dimethyl-2H-1,3-oxazin-2-one, which report heat capacity with ±2.5% error .
- Calorimetry standardization : Use adiabatic calorimeters under controlled purity conditions (>99%) to minimize measurement variability .
What are the critical storage and handling protocols to prevent decomposition?
Q. Methodology :
- Storage : Keep in airtight containers under nitrogen at 2–8°C to avoid moisture-induced decomposition. Incompatible with strong acids/bases, as shown for structurally related hydantoins .
- Safety measures : Use fume hoods and personal protective equipment (PPE). Vacuum or wet-cleaning methods reduce dust exposure during handling .
How can this compound be applied in polymer or propellant research?
Q. Methodology :
- Polymer bonding agents : Incorporate 5,5-dimethyl groups into hydantoin-based bonding agents to enhance adhesion in composite materials. Characterize via tensile testing and TGA .
- Energetic materials : Functionalize tetrahydrofuranol derivatives as plasticizers. Assess stability via DSC and impact sensitivity tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
